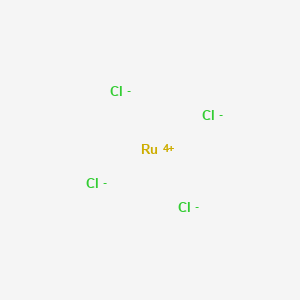
Ruthenium tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium tetrachloride is a useful research compound. Its molecular formula is Cl4Ru and its molecular weight is 242.882. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
Ruthenium tetrachloride is widely utilized as a catalyst in organic synthesis, particularly in reactions involving olefins and alcohols. Its catalytic properties stem from its ability to facilitate various chemical transformations.
Key Reactions:
- Hydrogenation: this compound is effective in hydrogenating alkenes and alkynes, converting them into saturated hydrocarbons. This is crucial in the production of fine chemicals and pharmaceuticals.
- Oxidation Reactions: It serves as a catalyst for oxidizing alcohols to carbonyl compounds, which is a vital step in synthetic organic chemistry.
Case Study:
In a study examining the efficiency of this compound in catalyzing the hydrogenation of unsaturated fatty acids, it was found that the compound exhibited high selectivity and yield, making it a promising candidate for industrial applications in biofuel production .
Biomedical Research
Ruthenium complexes, including this compound, have shown potential in cancer therapy and diagnostics. The unique electronic properties of ruthenium allow it to interact with biological molecules effectively.
Anticancer Properties:
- Mechanism of Action: this compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes. Studies have shown that it can bind to G-quadruplex DNA structures, which play a role in regulating gene expression .
- Clinical Trials: Compounds derived from this compound have entered clinical trials as potential anticancer agents. For instance, KP1019, a ruthenium-based drug, has demonstrated efficacy against cisplatin-resistant tumors .
Case Study:
Research involving the use of ruthenium complexes for targeted cancer therapy highlighted the compound's ability to selectively accumulate in tumor tissues while minimizing toxicity to normal cells. This selectivity is attributed to the overexpression of transferrin receptors on cancer cells, which enhances the uptake of ruthenium compounds .
Nanotechnology
This compound plays a significant role in the development of nanomaterials, particularly in creating nanoparticles with specific functionalities.
Applications:
- Nanoparticle Synthesis: this compound is used as a precursor for synthesizing ruthenium nanoparticles that exhibit unique optical and electronic properties. These nanoparticles are employed in various applications, including sensors and photothermal therapy.
- Photodynamic Therapy: Ruthenium-based nanoparticles have been explored as photosensitizers in photodynamic therapy for cancer treatment. Their ability to generate reactive oxygen species upon light activation makes them effective in targeting tumor cells .
Case Study:
A recent study demonstrated the synthesis of ruthenium nanoparticles using this compound that showed enhanced photothermal effects when exposed to near-infrared light. This property was utilized for targeted cancer therapy, significantly reducing tumor size in animal models .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Catalysis | Hydrogenation, oxidation reactions | High selectivity and yield in organic synthesis |
| Biomedical Research | Anticancer drug development | Induces apoptosis; selective accumulation in tumors |
| Nanotechnology | Nanoparticle synthesis; photodynamic therapy | Enhanced photothermal effects; effective against tumors |
特性
CAS番号 |
13465-52-6 |
|---|---|
分子式 |
Cl4Ru |
分子量 |
242.882 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















